molecular formula C17H22N6O3 B2756463 2-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034482-94-3

2-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2756463
CAS No.: 2034482-94-3
M. Wt: 358.402
InChI Key: KAAGPBCRYFPDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H22N6O3 and its molecular weight is 358.402. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications and Metabolic Pathways

  • Metabolism and Pharmacokinetics

    Certain compounds structurally related to the one mentioned have been studied for their metabolism and pharmacokinetics in humans. For example, the metabolism of L-735,524, a potent HIV-1 protease inhibitor, has been characterized, identifying significant metabolites isolated from human urine and the major metabolic pathways involved (Balani et al., 1995).

  • Exposure to Environmental and Synthetic Compounds

    Research has been conducted on the exposure to organophosphorus and pyrethroid pesticides, indicating potential health risks and emphasizing the importance of understanding the extent of environmental exposure to these chemicals (Babina et al., 2012).

  • Biotransformation and Toxicity

    The formation of metabolites from piperazine- and dimethylamino-substituted phenothiazine drugs highlights the biotransformation processes these compounds undergo in various organisms, providing insight into their pharmacological and toxicological profiles (Breyer et al., 1974).

Potential Applications Beyond Pharmacology

The research applications of compounds with functionalities similar to "2-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one" extend beyond pharmacology into areas such as:

  • Environmental Health and Safety

    Understanding the metabolism and environmental exposure to related compounds assists in developing safety guidelines and regulations for their use and disposal.

  • Bioavailability and Nutritional Sciences

    Studies on the bioavailability enhancers, such as those involving piperine from black pepper, illustrate the potential for improving the absorption and effectiveness of nutrients and pharmaceuticals, which could be relevant for compounds with similar structural features (Fernández-Lázaro et al., 2020).

  • Neuroscience and Neurodegenerative Diseases

    Research on oxidative damage and its role in Alzheimer's disease provides a context for studying the neuroprotective or neurotoxic effects of related compounds, underscoring the importance of understanding oxidative stress mechanisms in neurodegeneration (Nunomura et al., 2001).

Properties

IUPAC Name

2-[2-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-21(2)16-17(19-9-8-18-16)26-13-5-4-10-22(11-13)15(25)12-23-14(24)6-3-7-20-23/h3,6-9,13H,4-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAGPBCRYFPDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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